2-[(1H-indol-3-ylmethylene)amino]ethanol
Description
2-[(1H-indol-3-ylmethylene)amino]ethanol is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features an indole ring system, which is a common structural motif in many natural products and pharmaceuticals .
Properties
CAS No. |
73816-48-5 |
|---|---|
Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
2-(1H-indol-3-ylmethylideneamino)ethanol |
InChI |
InChI=1S/C11H12N2O/c14-6-5-12-7-9-8-13-11-4-2-1-3-10(9)11/h1-4,7-8,13-14H,5-6H2 |
InChI Key |
FMKKGXHWJSVLSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1H-indol-3-ylmethylene)amino]ethanol typically involves the condensation of indole-3-carbaldehyde with aminoethanol. The reaction is usually carried out in the presence of a suitable catalyst under reflux conditions. For example, a common method involves dissolving indole-3-carbaldehyde and aminoethanol in ethanol and heating the mixture under reflux for several hours .
Industrial Production Methods
This includes optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[(1H-indol-3-ylmethylene)amino]ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The indole ring can undergo electrophilic substitution reactions due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens and nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole oxides, while reduction can produce indole alcohols .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound has shown promise in biological assays for its potential antimicrobial and anticancer activities.
Medicine: Research has indicated potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-[(1H-indol-3-ylmethylene)amino]ethanol involves its interaction with specific molecular targets. The indole ring system allows the compound to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, including antimicrobial and anticancer activities. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to stimulate root growth in plant cuttings
Uniqueness
2-[(1H-indol-3-ylmethylene)amino]ethanol is unique due to its specific structure, which combines the indole ring with an aminoethanol moiety. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Biological Activity
2-[(1H-indol-3-ylmethylene)amino]ethanol, an indole derivative, has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer domains. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by relevant data and case studies.
Molecular Characteristics:
- Molecular Formula: C10H12N2O
- Molecular Weight: 176.22 g/mol
- IUPAC Name: this compound
The synthesis of this compound typically involves the condensation of indole derivatives with appropriate aldehydes or ketones under acidic or basic conditions. The reaction can be optimized to improve yield and purity by employing various solvents and catalysts.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Candida albicans | 25 |
The compound exhibits significant potential in inhibiting biofilm formation, particularly against resistant strains such as MRSA, which is critical in clinical settings where biofilm-associated infections pose treatment challenges .
Anticancer Activity
In vitro studies have demonstrated that this compound possesses notable cytotoxic effects on various cancer cell lines. The following table summarizes the IC50 values obtained from different assays:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung cancer) | 8.5 |
| MCF-7 (Breast cancer) | 7.0 |
| HCT116 (Colon cancer) | 6.5 |
These results indicate that the compound induces apoptosis in cancer cells, likely through the modulation of apoptotic pathways involving Bcl-2 family proteins .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
1. Enzyme Inhibition:
- The compound has been shown to inhibit key enzymes involved in cellular proliferation and survival pathways, including those associated with cancer progression.
2. Signal Transduction Pathways:
- It modulates several signaling pathways such as MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation .
3. Induction of Apoptosis:
- Studies indicate that the compound upregulates pro-apoptotic factors while downregulating anti-apoptotic proteins, leading to increased apoptosis in cancer cells .
Study on Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of this compound against clinical isolates of MRSA. The results demonstrated a significant reduction in bacterial load when treated with the compound, supporting its potential as a therapeutic agent against resistant infections .
Study on Anticancer Properties
In another investigation focusing on its anticancer properties, the compound was tested against multiple cancer cell lines. It was found to effectively inhibit cell growth and induce apoptosis through a mechanism involving mitochondrial dysfunction and caspase activation. This study provides a foundation for further exploration into its use as an anticancer drug candidate .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
